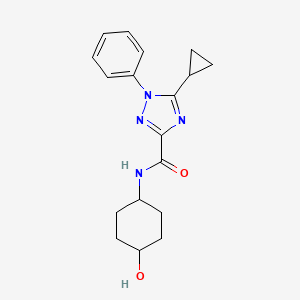![molecular formula C18H25N3O B6639756 1-[[(3-Methyl-1-phenylpyrazol-4-yl)methylamino]methyl]cyclohexan-1-ol](/img/structure/B6639756.png)
1-[[(3-Methyl-1-phenylpyrazol-4-yl)methylamino]methyl]cyclohexan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[[(3-Methyl-1-phenylpyrazol-4-yl)methylamino]methyl]cyclohexan-1-ol, also known as MPMP, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications.
Mécanisme D'action
The mechanism of action of 1-[[(3-Methyl-1-phenylpyrazol-4-yl)methylamino]methyl]cyclohexan-1-ol involves the inhibition of various enzymes and signaling pathways involved in disease progression. 1-[[(3-Methyl-1-phenylpyrazol-4-yl)methylamino]methyl]cyclohexan-1-ol has been found to inhibit the activity of histone deacetylases (HDACs), which are involved in the regulation of gene expression. 1-[[(3-Methyl-1-phenylpyrazol-4-yl)methylamino]methyl]cyclohexan-1-ol has also been shown to inhibit the activity of protein kinases, which are involved in cell signaling pathways. Additionally, 1-[[(3-Methyl-1-phenylpyrazol-4-yl)methylamino]methyl]cyclohexan-1-ol has been found to modulate the activity of various transcription factors, which are involved in the regulation of gene expression.
Biochemical and Physiological Effects:
1-[[(3-Methyl-1-phenylpyrazol-4-yl)methylamino]methyl]cyclohexan-1-ol has been found to have various biochemical and physiological effects in vitro and in vivo. In cancer cells, 1-[[(3-Methyl-1-phenylpyrazol-4-yl)methylamino]methyl]cyclohexan-1-ol has been shown to induce apoptosis and inhibit cell proliferation by regulating the expression of various genes involved in cell cycle regulation and apoptosis. In Alzheimer's disease, 1-[[(3-Methyl-1-phenylpyrazol-4-yl)methylamino]methyl]cyclohexan-1-ol has been found to reduce the accumulation of beta-amyloid plaques and improve cognitive function by regulating the expression of various genes involved in beta-amyloid metabolism and neuroinflammation. In Parkinson's disease, 1-[[(3-Methyl-1-phenylpyrazol-4-yl)methylamino]methyl]cyclohexan-1-ol has been found to protect dopaminergic neurons from oxidative stress and reduce neuroinflammation by regulating the expression of various genes involved in oxidative stress and inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 1-[[(3-Methyl-1-phenylpyrazol-4-yl)methylamino]methyl]cyclohexan-1-ol in lab experiments include its high purity, stability, and specificity for various enzymes and signaling pathways. 1-[[(3-Methyl-1-phenylpyrazol-4-yl)methylamino]methyl]cyclohexan-1-ol has also been found to have low toxicity and high solubility, making it suitable for in vitro and in vivo studies. However, the limitations of using 1-[[(3-Methyl-1-phenylpyrazol-4-yl)methylamino]methyl]cyclohexan-1-ol in lab experiments include its high cost and limited availability.
Orientations Futures
There are several future directions for the research and development of 1-[[(3-Methyl-1-phenylpyrazol-4-yl)methylamino]methyl]cyclohexan-1-ol. One potential direction is the optimization of the synthesis method to reduce the cost and increase the yield of 1-[[(3-Methyl-1-phenylpyrazol-4-yl)methylamino]methyl]cyclohexan-1-ol. Another potential direction is the development of new formulations and delivery methods for 1-[[(3-Methyl-1-phenylpyrazol-4-yl)methylamino]methyl]cyclohexan-1-ol to improve its bioavailability and efficacy. Additionally, further studies are needed to investigate the safety and efficacy of 1-[[(3-Methyl-1-phenylpyrazol-4-yl)methylamino]methyl]cyclohexan-1-ol in clinical trials for various diseases. Finally, the identification of new targets and signaling pathways for 1-[[(3-Methyl-1-phenylpyrazol-4-yl)methylamino]methyl]cyclohexan-1-ol could lead to the development of new therapeutic applications for this compound.
Méthodes De Synthèse
The synthesis of 1-[[(3-Methyl-1-phenylpyrazol-4-yl)methylamino]methyl]cyclohexan-1-ol involves the reaction of 3-methyl-1-phenylpyrazole-4-carbaldehyde with cyclohexanone in the presence of methylamine. The resulting product is then reduced using sodium borohydride to yield 1-[[(3-Methyl-1-phenylpyrazol-4-yl)methylamino]methyl]cyclohexan-1-ol. This synthesis method has been optimized to produce high yields of 1-[[(3-Methyl-1-phenylpyrazol-4-yl)methylamino]methyl]cyclohexan-1-ol with high purity.
Applications De Recherche Scientifique
1-[[(3-Methyl-1-phenylpyrazol-4-yl)methylamino]methyl]cyclohexan-1-ol has been extensively studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. 1-[[(3-Methyl-1-phenylpyrazol-4-yl)methylamino]methyl]cyclohexan-1-ol has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In Alzheimer's disease, 1-[[(3-Methyl-1-phenylpyrazol-4-yl)methylamino]methyl]cyclohexan-1-ol has been shown to reduce the accumulation of beta-amyloid plaques and improve cognitive function. In Parkinson's disease, 1-[[(3-Methyl-1-phenylpyrazol-4-yl)methylamino]methyl]cyclohexan-1-ol has been found to protect dopaminergic neurons from oxidative stress and reduce neuroinflammation.
Propriétés
IUPAC Name |
1-[[(3-methyl-1-phenylpyrazol-4-yl)methylamino]methyl]cyclohexan-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O/c1-15-16(12-19-14-18(22)10-6-3-7-11-18)13-21(20-15)17-8-4-2-5-9-17/h2,4-5,8-9,13,19,22H,3,6-7,10-12,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHCJHHFNGGHDMW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1CNCC2(CCCCC2)O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[[(3-Methyl-1-phenylpyrazol-4-yl)methylamino]methyl]cyclohexan-1-ol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(4-Bromophenyl)methyl]-2-ethyl-1-methylguanidine;hydroiodide](/img/structure/B6639674.png)


![2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[[2-(hydroxymethyl)phenyl]methyl]propanamide](/img/structure/B6639689.png)
![1-[(2-Fluorophenyl)methoxy]-3-[4-(1,2,4-triazol-1-yl)piperidin-1-yl]propan-2-ol](/img/structure/B6639696.png)
![2-(7-Bicyclo[4.2.0]octa-1,3,5-trienylmethyl)-1-(2-methoxyethyl)guanidine](/img/structure/B6639698.png)
![2-[[4-(Phenylmethoxymethyl)phenyl]methyl]guanidine;hydroiodide](/img/structure/B6639713.png)
![1-[(1R,2S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]-3-[2-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]urea](/img/structure/B6639725.png)

![1-[(5-Fluoro-3-methyl-1-benzofuran-2-yl)methyl]-2,3-dimethylguanidine;hydroiodide](/img/structure/B6639729.png)
![2-[4-[(1H-indol-4-ylmethylamino)methyl]-2-methoxyphenoxy]ethanol](/img/structure/B6639745.png)
![2-[3-Phenyl-5-(thiophen-3-ylmethylamino)pyrazol-1-yl]ethanol](/img/structure/B6639749.png)
![N-[5-(3-chlorophenyl)-2-(2-hydroxyethyl)pyrazol-3-yl]-2-methylsulfanylpropanamide](/img/structure/B6639761.png)
![N-[[1-(4-chlorophenyl)cyclopropyl]methyl]-3-hydroxypiperidine-1-carboxamide](/img/structure/B6639767.png)